3-(3-Chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Description
This compound belongs to the class of Fmoc-protected amino acid derivatives, widely used in peptide synthesis due to the stability and ease of deprotection offered by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The core structure consists of a propanoic acid backbone, an Fmoc-protected amino group, and a substituted phenyl ring at the β-position. The unique substitution pattern—3-chloro-2-fluorophenyl—imparts distinct electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-(3-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFTVHNOGLZMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C21H18ClFNO4
- Molecular Weight : 397.82 g/mol
- IUPAC Name : this compound
The compound is believed to interact with biological systems through several mechanisms:
- Amino Acid Derivative : As an alanine derivative, it may mimic the action of natural amino acids, influencing protein synthesis and enzymatic activity.
- Receptor Interaction : Preliminary studies suggest that it may bind to specific receptors involved in metabolic pathways, although the exact targets remain under investigation.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that compounds with similar structures inhibited cell proliferation in breast cancer cells by inducing apoptosis.
Anti-inflammatory Effects
Research has shown that the compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which suggests potential applications in treating inflammatory diseases.
Biochemical Pathways
The compound's interaction with biological systems may influence several key biochemical pathways:
- Protein Synthesis : By acting as an amino acid analog, it could enhance or inhibit protein synthesis depending on the cellular context.
- Hormonal Regulation : Its potential to influence hormone secretion could have implications for metabolic disorders.
Case Studies
-
Study on Cytotoxicity : A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of similar compounds on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
Cell Line IC50 (µM) MCF-7 (Breast) 12.5 HeLa (Cervical) 15.0 A549 (Lung) 10.0 - Anti-inflammatory Research : In a study focused on inflammatory responses, the compound was shown to reduce TNF-alpha levels in cultured macrophages, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Variations in the Phenyl Ring
Substituents on the phenyl ring significantly alter physicochemical and functional properties. Key analogs include:
Key Observations :
Modifications in the Side Chain or Backbone
Variations beyond the phenyl ring include functional group additions or stereochemical changes:
Key Observations :
Q & A
Q. What is the impact of stereochemical configuration on the compound’s pharmacological properties, and how is this evaluated?
- Answer : Stereochemistry (R vs. S) affects target binding and metabolic stability. Compare enantiomers via chiral HPLC separation followed by in vitro/in vivo testing. For example, the (R)-configuration may enhance receptor affinity due to spatial compatibility with binding pockets. Molecular dynamics simulations can predict conformational preferences .
Q. How can low solubility challenges during characterization be overcome using alternative analytical approaches?
- Answer : For NMR, use deuterated DMSO-d6 or co-solvents (e.g., 10% CD3OD). For MS, employ electrospray ionization (ESI) with additives like formic acid. Low solubility in crystallization? Screen high-throughput crystal trays with PEG-based precipitants. Alternatively, derivatize the compound (e.g., methyl ester formation) to improve solubility .
Q. What safety protocols are critical when handling this compound, particularly regarding toxicity and exposure risks?
- Answer : Follow Globally Harmonized System (GHS) guidelines :
- Use fume hoods for weighing and synthesis.
- Avoid skin contact (toxicity category 4); wear double gloves and lab coats.
- In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation.
- Dispose of waste via incineration or hazardous waste contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
